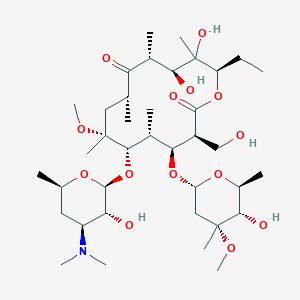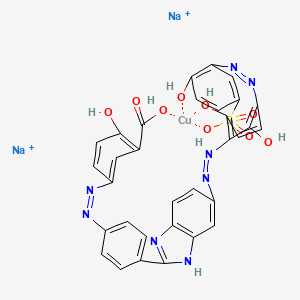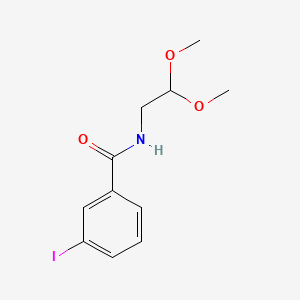
Claritromicina F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of clarithromycin, including its derivatives like clarithromycin F, involves complex chemical reactions that ensure the formation of its active macrolide structure. A key step in the synthesis of clarithromycin involves the deprotective reaction, where protective groups at specific positions are removed under controlled conditions, significantly influenced by temperature and pH values. The sensitivity of the trimethylsilyl (TMS) groups at different positions varies under the same reaction conditions but with different acids, showcasing the intricate nature of its synthesis process (Zheng, 2004).
Molecular Structure Analysis
The molecular structure of clarithromycin F, similar to other forms of clarithromycin, is characterized by its macrolide core, which is crucial for its antibacterial activity. Studies employing techniques like X-ray powder diffraction have provided insights into the polymorphic transformations of clarithromycin under various conditions, shedding light on the stability and molecular arrangement of its crystal forms. For instance, clarithromycin form II crystals can undergo unexpected transport of water or carbon dioxide molecules to voids within the crystal lattice, indicating unique structural characteristics (Jian et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of clarithromycin F revolve around its stability, reactivity, and interaction with other substances. Its solubility, for example, is significantly affected by pH, showcasing a decrease with increasing pH values. Moreover, clarithromycin's stability is also influenced by acidic conditions, where it shows higher stability compared to erythromycin, its predecessor (Nakagawa et al., 1992).
Physical Properties Analysis
The physical properties of clarithromycin F, including its solubility and stability, play a crucial role in its pharmacokinetic profile and efficacy as an antibiotic. Its solubility in water and phosphate buffer solution decreases with increasing temperature and pH, respectively. This behavior is critical in understanding the drug's absorption and distribution in the body (Nakagawa et al., 1992).
Chemical Properties Analysis
The chemical properties of clarithromycin F, including its reactivity and interaction with biological systems, are fundamental to its function as an antibiotic. The drug's mechanism of action, stability under various conditions, and interactions with microbial cells are key areas of study. Its ability to form gels under certain conditions and undergo polymorphic transformations highlights the complex nature of its chemical behavior and its implications for drug formulation and efficacy (Noguchi et al., 2014).
Aplicaciones Científicas De Investigación
Bioremediación en el Tratamiento de Aguas Residuales
Claritromicina F se ha utilizado en estudios relacionados con la biorremediación de productos farmacéuticos en aguas residuales {svg_1}. La bacteria Streptomyces rochei y los hongos Phanerochaete chrysosporium y Trametes versicolor han demostrado la capacidad de eliminar la claritromicina de los cuerpos de agua {svg_2}.
Aplicaciones Antibacterianas
this compound es miembro de la familia de lactonas macrocíclicas de 14 miembros de la eritromicina A, que son importantes agentes antibacterianos {svg_3}. Inhiben la síntesis de proteínas bacterianas en patógenos sensibles {svg_4}.
3. Modificaciones del Andamiaje en los Antibióticos Macrólidos de Eritromicina El andamiaje macrólido de this compound consiste en un núcleo multifuncional que lleva tanto sustituyentes como sitios químicamente reactivos como no reactivos {svg_5}. Esta estructura se ha utilizado en la preparación de los macrólidos a través de enfoques de semisíntesis y síntesis total {svg_6}.
Aplicaciones Dentales
this compound se ha utilizado en estudios de regeneración de la pulpa dental {svg_7}. Se ha mezclado con ácido hialurónico para la desinfección del conducto radicular durante procedimientos endodónticos regenerativos {svg_8}.
Análisis Farmacéutico
this compound se utiliza en la industria farmacéutica para fines analíticos {svg_9}. Por ejemplo, se ha utilizado en el método de ensayo compendial de la USP para tabletas de claritromicina {svg_10}.
Tratamiento de Infecciones Bacterianas
Claritromicina es beneficiosa para tratar algunas infecciones bacterianas, como Helicobacter pylori y neumonía {svg_11}.
Mecanismo De Acción
- Its role is to inhibit the translocation step during protein synthesis within the bacterial cell. By doing so, it disrupts the production of essential proteins that bacteria need for survival and replication .
Target of Action
Mode of Action
Safety and Hazards
The FDA is advising caution before prescribing the antibiotic clarithromycin to patients with heart disease because of a potential increased risk of heart problems or death that can occur years later . Severe allergic reactions are rare . Liver problems have been reported . It may cause harm if taken during pregnancy .
Direcciones Futuras
Clarithromycin is used to treat many different types of bacterial infections affecting the skin and respiratory system . It is also used together with other medicines to treat stomach ulcers caused by Helicobacter pylori . The usual dose of clarithromycin is 250mg to 500mg twice a day . The dose may be lower for children or if you have kidney problems .
Propiedades
IUPAC Name |
(3S,4S,5R,6S,7R,9R,11R,12S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3/t19-,20-,21+,22-,23+,24+,25+,26-,27+,29-,30+,31+,32+,33+,35+,36-,37-,38?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKPAXGOJMGSAE-OKRVCPMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C([C@H]([C@H](C(=O)[C@@H](C[C@@]([C@H]([C@@H]([C@@H]([C@@H](C(=O)O1)CO)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69NO14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124412-58-4 |
Source


|
| Record name | Clarithromycin F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124412584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the main advantage of formulating clarithromycin into a floating microsponge capsule?
A: The research paper highlights the potential of this formulation to achieve a sustained release of clarithromycin []. The study demonstrates that using Eudragit RL100 as a polymer in the microsponge formulation resulted in a controlled drug release profile, particularly in simulated stomach conditions []. This sustained release characteristic could be beneficial for improving patient compliance by potentially reducing dosing frequency and minimizing fluctuations in drug concentration in the body.
Q2: How did the researchers assess the stability and compatibility of the components in the clarithromycin floating microsponge capsule?
A: The compatibility between clarithromycin and the other components in the formulation was assessed using Fourier Transform Infra-Red (FTIR) spectroscopy []. This technique helps identify any potential chemical interactions between the drug and the excipients that could compromise the stability and efficacy of the final product.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



